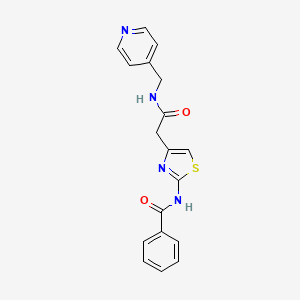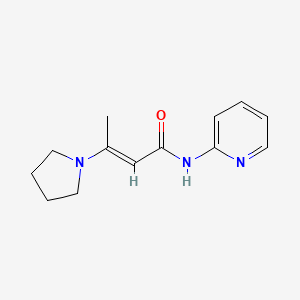
(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridines are a class of organic compounds with a six-membered heterocyclic ring structure. They are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of pyridines is a six-membered heterocyclic ring, which is found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
Pyridines can undergo various chemical reactions, including the introduction of various functional groups into the pyridine scaffold . For example, pyridyl sulfones and pyridyl phosphonates are valuable in the field of medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridines can be influenced by the introduction of various functional groups into the pyridine scaffold . For example, the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
科学的研究の応用
Microwave Synthesis and Antiproliferative Applications
Microwave irradiation has been utilized in the synthesis of butenamides and pyrrolidine-2,5-diones, including derivatives similar to "(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide". These compounds are noted for their antimicrobial and antiproliferative (cytotoxic) activities, indicating their potential in medical and industrial applications (Abdallah & Hefny, 2011).
Prodrug Development for Anti-inflammatory Agents
A study highlighted the synthesis of a prodrug aimed at releasing an anti-inflammatory agent similar in structure to "(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide". This compound demonstrated effective absorption and metabolism in rats to yield an anti-inflammatory agent, showcasing a novel approach to drug delivery systems (Patterson, Cheung, & Ernest, 1992).
Reaction Mechanisms and Chemical Synthesis
Research on olefins and α-cyanoacetamide reactions in the presence of manganese(III) acetate has produced 2-butenamides and related compounds. These studies provide insights into the mechanisms of formation and potential applications of such compounds in synthetic organic chemistry (Sato, Nishino, & Kurosawa, 1987).
Heterocyclic Compounds Synthesis
The synthesis and analytical characterization of new nitrogen heterocycles, including an N-pyrrolidinyl-substituted amphetamine derivative, have been explored. This research contributes to the development of novel compounds with potential application in various scientific domains, highlighting the versatility of pyrrolidinyl and butenamide frameworks (Liu, Hua, Song, & Jia, 2022).
Advanced Materials and Solar Cells
In a distinct application, pyridinyl-functionalized ionic liquids, related to the structural framework of "(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide", have been utilized as additives in dye-sensitized solar cells (DSSCs). These compounds have shown to enhance the performance and stability of DSSCs, presenting a promising approach for improving renewable energy technologies (Xu, Chen, Wang, Qiu, Zhang, & Yan, 2013).
将来の方向性
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It’s expected that many novel applications of pyridines and their derivatives will be discovered in the future .
特性
IUPAC Name |
(E)-N-pyridin-2-yl-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-11(16-8-4-5-9-16)10-13(17)15-12-6-2-3-7-14-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,14,15,17)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQSDKFTCXJQNP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=N1)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

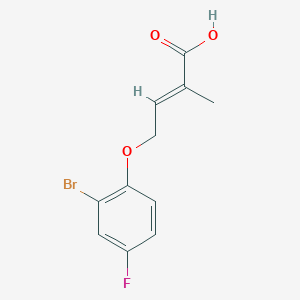
![[2-oxo-2-(2,3,4-trifluoroanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2640160.png)
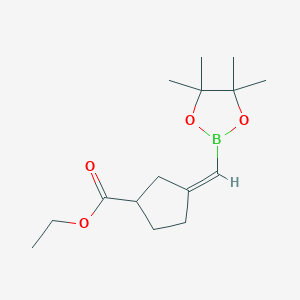

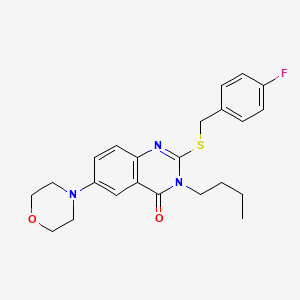

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2640167.png)

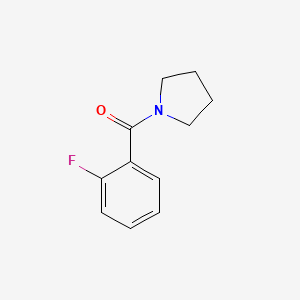
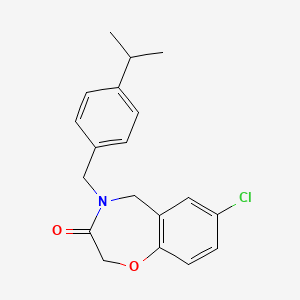
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2640175.png)
![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)
![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)
